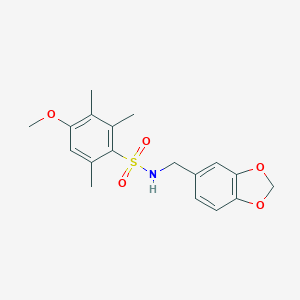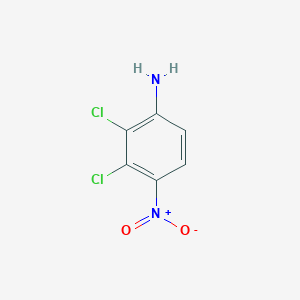
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride, also known as MTT, is a chemical compound that has been widely used in scientific research for its unique properties. MTT is a yellow water-soluble compound that is widely used in cell viability assays, drug screening, and cancer research.
作用機序
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is a tetrazolium salt that is reduced by living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is reduced by mitochondrial dehydrogenases in living cells, which convert the tetrazolium salt into formazan. The formazan product is insoluble in water and can be quantified using a spectrophotometer.
Biochemical and Physiological Effects
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is a non-toxic compound that does not affect the growth or metabolism of cells. It is widely used in cell viability assays because it is a reliable indicator of cell viability and proliferation. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is also used in microbiology to assess the antimicrobial activity of compounds.
実験室実験の利点と制限
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has several advantages as a cell viability assay. It is easy to use, inexpensive, and provides accurate results. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is also compatible with a wide range of cell types and can be used in both adherent and suspension cultures. However, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has some limitations. It cannot distinguish between live and dead cells, and it is not suitable for use with cells that do not have mitochondrial dehydrogenases.
将来の方向性
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has been widely used in scientific research for many years. However, there are still many potential future directions for this compound. One potential future direction is the development of new tetrazolium salts that can be used in cell viability assays. Another potential future direction is the use of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation. Finally, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride could be used in combination with other compounds to develop new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is a widely used tetrazolium salt that is used in scientific research to assess cell viability and proliferation. It is easy to use, inexpensive, and provides accurate results. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has several advantages as a cell viability assay, but it also has some limitations. However, there are still many potential future directions for this compound, and it will continue to be an important tool in scientific research for many years to come.
合成法
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride) with sodium nitrite and hydrochloric acid. The reaction results in the formation of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride, which is then purified by recrystallization.
科学的研究の応用
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is widely used in scientific research for its ability to assess cell viability and proliferation. It is commonly used in drug screening assays to determine the cytotoxicity of potential drugs. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is also used in cancer research to evaluate the effectiveness of chemotherapy drugs. In addition, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is used in microbiology to assess the antimicrobial activity of compounds.
特性
CAS番号 |
174752-84-2 |
|---|---|
製品名 |
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride |
分子式 |
C16H20ClN5O |
分子量 |
333.81 g/mol |
IUPAC名 |
N-[3-(dimethylaminodiazenyl)phenyl]-3-pyridin-1-ium-1-ylpropanamide;chloride |
InChI |
InChI=1S/C16H19N5O.ClH/c1-20(2)19-18-15-8-6-7-14(13-15)17-16(22)9-12-21-10-4-3-5-11-21;/h3-8,10-11,13H,9,12H2,1-2H3;1H |
InChIキー |
BIWKYWGWCGJCCV-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CC[N+]2=CC=CC=C2.[Cl-] |
正規SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CC[N+]2=CC=CC=C2.[Cl-] |
同義語 |
N-(3-dimethylaminodiazenylphenyl)-3-pyridin-1-yl-propanamide chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



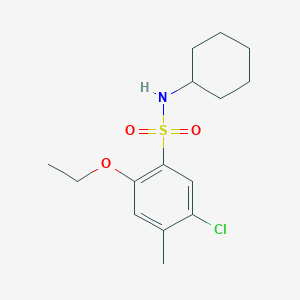
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
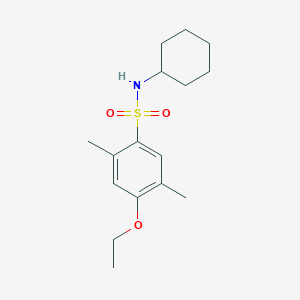

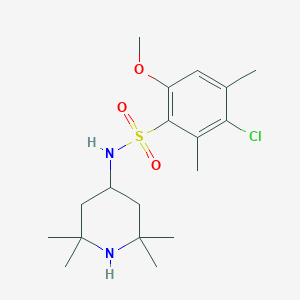
![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
